molecular formula C11H17F2NO5 B8226774 (2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B8226774
M. Wt: 281.25 g/mol
InChI Key: PFTNCNHBHXRZHM-RNFRBKRXSA-N
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Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluoromethoxy group. Its stereochemistry is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The difluoromethoxy group, in particular, can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid: Similar structure but with a trifluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in (2R,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable tool in various research applications.

Properties

IUPAC Name

(2R,4R)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTNCNHBHXRZHM-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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